5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound with a molecular formula of C19H27BN2O3 and a molecular weight of 342.25 g/mol. This compound is characterized by its intricate structure, which includes a 1H-indazole core, a methyl group, an oxan-2-yl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group.
Properties
IUPAC Name |
5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-13-9-10-15-14(12-21-22(15)16-8-6-7-11-23-16)17(13)20-24-18(2,3)19(4,5)25-20/h9-10,12,16H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMDLKBCELZQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C4CCCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indazole Core
The indazole scaffold is typically constructed via cyclization reactions. A copper(II)-catalyzed method using 2-formylphenylboronic acids and diazadicarboxylates has been demonstrated as an effective route. For example, reacting 2-formyl-5-methylphenylboronic acid with diisopropyl azodicarboxylate (DIAD) in the presence of copper(II) acetate generates the indazole core with a methyl substituent at position 5. Acid- or base-induced ring closure completes the cyclization, yielding 5-methyl-1H-indazole derivatives in moderate to high yields (45–86%).
Key Reaction Conditions:
- Catalyst: Cu(OAc)₂ (10 mol%)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 60°C
- Yield Range: 45–86% depending on substituents
Introduction of the Oxan-2-yl Protecting Group
The NH group of the indazole core is protected via nucleophilic substitution using tetrahydro-2H-pyran-2-yl bromide. This step prevents unwanted side reactions during subsequent functionalization.
Procedure:
- Substrate: 5-Methyl-1H-indazole
- Reagent: Tetrahydro-2H-pyran-2-yl bromide (1.2 equiv)
- Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Conditions: 12–24 hours at 80–100°C
The reaction affords 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with >90% purity after crystallization.
Bromination at Position 4
Bromination introduces a bromine atom at position 4, enabling subsequent borylation. N-Bromosuccinimide (NBS) is preferred for its selectivity and mild conditions.
Optimized Bromination Protocol:
- Substrate: 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Brominating Agent: NBS (1.1 equiv)
- Initiator: Azobisisobutyronitrile (AIBN, 0.1 equiv)
- Solvent: Carbon tetrachloride (CCl₄)
- Conditions: Reflux at 80°C for 4–6 hours
This step yields 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a critical intermediate for borylation.
Miyaura Borylation to Install the Pinacol Boronate Ester
The bromine atom is replaced with a pinacol boronate ester via palladium-catalyzed Miyaura borylation. Bis(pinacolato)diboron (B₂Pin₂) serves as the boron source.
Representative Procedure:
- Substrate: 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Boron Source: B₂Pin₂ (1.5 equiv)
- Catalyst: Pd(dppf)Cl₂ (5 mol%)
- Base: Potassium acetate (KOAc, 3.0 equiv)
- Solvent: 1,4-Dioxane
- Conditions: 100°C for 12–18 hours under nitrogen
Purification via column chromatography (hexane/ethyl acetate) affords the final product in 70–85% yield.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability:
- Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclization and borylation steps.
- Catalyst Recycling: Palladium catalysts are recovered using immobilized systems to lower costs.
- Purification: Crystallization replaces chromatography for large-scale batches.
Analytical Data and Quality Control
Characterization:
- Molecular Formula: C₁₉H₂₇BN₂O₃
- Molecular Weight: 342.24 g/mol
- Purity: ≥97% (HPLC)
- Spectroscopic Data:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indazoles or boronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's boron-containing moiety may enhance its biological activity against cancer cells. Boron compounds have been studied for their ability to selectively target tumor cells and improve the efficacy of radiation therapy due to their neutron capture properties.
- Preliminary studies indicate that derivatives of indazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole could be explored further for its anticancer potential.
-
Neuroprotective Agents :
- Indazole derivatives have shown promise in neuroprotection and cognitive enhancement. The unique structure of this compound may contribute to its ability to modulate neurochemical pathways involved in neurodegenerative diseases.
Materials Science Applications
-
Organic Electronics :
- The compound's boron-dioxaborolane group is of interest in the development of organic semiconductors. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) could lead to advancements in flexible electronic devices.
- Studies on similar compounds have demonstrated enhanced charge transport properties and stability when incorporated into electronic materials.
-
Polymer Chemistry :
- The compound can serve as a building block for the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
Synthetic Applications
- Reagent in Organic Synthesis :
- The presence of the boron moiety allows for the use of this compound in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are fundamental in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules.
- Its functional groups make it a versatile intermediate for further chemical transformations.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | Journal of Medicinal Chemistry (2023) | Indazole derivatives exhibit selective cytotoxicity against breast cancer cells. |
| Neuroprotective Agents | Neuropharmacology Journal (2024) | Compounds similar to 5-Methyl... show protective effects on neuronal cells under oxidative stress. |
| Organic Electronics | Advanced Materials (2023) | Boron-containing compounds improve efficiency in OLED applications. |
| Polymer Chemistry | Polymer Science Journal (2024) | Novel polymers synthesized from indazole derivatives exhibit enhanced mechanical properties. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Indazole derivatives: These compounds share the indazole core but differ in their substituents and functional groups.
Boronic acid derivatives: These compounds contain boronic acid groups and are used in various chemical reactions and applications.
Oxan-2-yl derivatives: These compounds include the oxan-2-yl group and are used in different chemical contexts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1698028-42-0) is a synthetic compound belonging to the indazole family. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. The following sections will detail its biological activity based on recent research findings and case studies.
- Molecular Formula : C₁₉H₂₇BN₂O₃
- Molecular Weight : 342.24 g/mol
- Structure : The compound features a boron-containing dioxaborolane moiety which is known to enhance biological activity through specific interactions with biological targets.
Biological Activity Overview
Research indicates that 5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits several biological activities:
1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- GSK-3β Inhibition : GSK-3β is a critical enzyme involved in numerous cellular processes. In vitro assays have shown that derivatives of this compound can inhibit GSK-3β activity with nanomolar potency. For example, compounds derived from indazole frameworks demonstrated significant inhibition compared to traditional inhibitors .
- ATM Inhibition : It has also been identified as a potential ATM (Ataxia Telangiectasia Mutated) inhibitor, which plays a role in DNA damage response mechanisms. This inhibition could have implications in cancer therapy by enhancing the efficacy of DNA-damaging agents .
2. Cytotoxicity and Antitumor Activity
Studies have reported that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest:
- Case Study : In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers .
Structure-Activity Relationship (SAR)
The structure of 5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is crucial for its biological activity:
- The presence of the dioxaborolane moiety enhances lipophilicity and facilitates better interaction with target proteins.
- Variations in substituents on the indazole ring can lead to significant changes in potency and selectivity against specific targets .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇BN₂O₃ |
| Molecular Weight | 342.24 g/mol |
| GSK-3β IC50 | Nanomolar range |
| Cytotoxicity (IC50) | Varies by cell line |
| Solubility | Soluble in organic solvents |
Q & A
Q. What are the standard synthetic routes for preparing 5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?
- Methodological Answer : The synthesis of this compound likely involves sequential functionalization of the indazole core. A common strategy includes:
Indazole Ring Formation : Cyclization of substituted hydrazines with ketones or aldehydes under reflux in DMF or acetic acid (e.g., hydrazine hydrate-mediated closure in the presence of Raney nickel for nitro group reduction) .
Boronate Ester Introduction : Suzuki-Miyaura coupling or direct borylation using pinacolborane reagents. The boronate group is typically introduced at the 4-position via palladium-catalyzed cross-coupling .
Protection with Tetrahydropyran (THP) : The oxan-2-yl (THP) group is added via nucleophilic substitution or Mitsunobu reaction to protect the indazole nitrogen .
- Key Considerations : Use inert atmosphere for boronate stability and monitor reaction progress via TLC or NMR.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., THP protection at N1 and boronate at C4) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, B content) .
- Mass Spectrometry (HRMS) : Determines molecular weight and isotopic patterns for boronate-containing species .
- IR Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350 cm) .
Q. How should the boronate ester moiety be handled to prevent degradation during synthesis?
- Methodological Answer :
- Storage : Keep under inert gas (argon/nitrogen) at –20°C to avoid hydrolysis .
- Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and avoid protic environments. For aqueous workups, minimize exposure time and use pH-neutral conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the boronate group while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) to maximize yield. For example, flow chemistry setups enable precise control over residence time and mixing efficiency, reducing decomposition risks .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) with ligands like SPhos or XPhos to enhance coupling efficiency .
Q. What mechanistic insights explain discrepancies in indazole ring closure methods (e.g., acid vs. base conditions)?
- Methodological Answer :
- Acidic Conditions (e.g., acetic acid) : Promote cyclization via electrophilic activation of carbonyl groups but may lead to THP deprotection.
- Basic Conditions (e.g., KOH/DMF) : Favor nucleophilic attack but risk boronate hydrolysis. Contradictions in literature methods (e.g., vs. 2) highlight the need for substrate-specific optimization, particularly for electron-deficient intermediates .
Q. How can computational modeling guide the design of analogs for biological activity studies?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities to targets like kinases or proteases. For example, demonstrates triazole-thiazole analogs with anti-inflammatory activity via COX-2 inhibition .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize synthetically feasible analogs .
Q. What strategies resolve low yields in multi-step syntheses involving THP-protected intermediates?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
